5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid
Description
5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring a bromine atom at the 5-position and an N,O-dimethylhydroxylaminocarbonyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₁₃BBrNO₃, with a molecular weight of 311.97 g/mol . The compound is typically stored at 2–8°C and exhibits hazards related to skin, eye, and respiratory irritation (H315, H319, H335) .
Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals .
Properties
IUPAC Name |
[3-bromo-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrNO4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZIVIZDAGCJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N(C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167877 | |
| Record name | Boronic acid, B-[3-bromo-5-[(methoxymethylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-03-0 | |
| Record name | Boronic acid, B-[3-bromo-5-[(methoxymethylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-[(methoxymethylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001167877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Reaction Conditions for Analogous Boronic Acid Syntheses
Table 2: Functional Group Compatibility
| Functional Group | Stability During Bromination | Stability During Boronic Acid Synthesis |
|---|---|---|
| Boronic Acid (Free) | Low (protonated) | High (pinacol ester) |
| N,O-Dimethylhydroxylaminocarbonyl | Moderate (base-sensitive) | Moderate (acid-sensitive) |
Mechanistic Considerations
Aminocarbonylation Mechanism
-
Oxidative Addition : Pd(0) → Pd(II) complex with boronic acid and carbamoyl chloride.
-
Transmetalation : Boronate transfers to Pd, forming a Pd–C bond.
-
Reductive Elimination : Formation of the C–N bond with release of Pd(0).
Key Challenges :
-
Competitive Hydrolysis : Boronic acid may hydrolyze under acidic conditions.
-
Regioselectivity : Ensuring substitution at C3 without affecting C5 bromine.
Alternative Strategies
Hydroxylamine-Based Approaches
-
Reductive Amination :
-
Direct Acylation :
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: The corresponding phenylboronic acid without the bromine atom.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
1.1 Catalysis in Organic Reactions
Boronic acids are widely recognized for their role as catalysts in organic synthesis. The specific compound under discussion can facilitate several reactions due to its electron-withdrawing bromine and hydroxylamine substituents, enhancing its reactivity. Notably, it can be utilized in:
- Suzuki Coupling Reactions : This compound can serve as a coupling partner with various electrophiles in Suzuki reactions, which are essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals .
- Amidation and Esterification : The presence of the hydroxylamine group allows this boronic acid to act as a catalyst for amidation and esterification reactions, processes crucial for synthesizing amides and esters from carboxylic acids .
Biochemical Applications
2.1 Affinity Chromatography
Boronic acids have been employed in affinity chromatography due to their ability to form reversible covalent bonds with diols. The compound can be modified to create solid-phase extraction materials that selectively capture cis-diol-containing biomolecules, such as sugars and nucleotides. This application is particularly useful in the purification of glycoproteins and other biomolecules for analytical studies .
2.2 Drug Development
The unique properties of 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid make it a candidate for drug development. Its ability to inhibit specific enzymes or receptors through boronate formation can be explored in the context of designing inhibitors for therapeutic targets, particularly in metabolic disorders .
Material Science
3.1 Polymer Chemistry
In material science, boronic acids are used to create dynamic covalent networks within polymers. The incorporation of this compound into polymer matrices can lead to materials with enhanced mechanical properties and responsiveness to environmental stimuli. Such materials have potential applications in drug delivery systems and smart materials that respond to pH or temperature changes .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent complexes. This property is exploited in various applications, including enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key structural analogues include:
- 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid: Replaces the dimethylhydroxylamine group with a propylamide, altering steric bulk and hydrogen-bonding capacity .
- (3-Bromo-5-chlorophenyl)boronic acid : Substitutes the 3-position carbonyl group with chlorine, increasing electron-withdrawing effects .
| Compound Name | Key Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenyl | Bromine (5-), N,O-dimethylamide (3-) | Moderate electron-withdrawing | Moderate bulk from amide |
| 5-Bromo-3-(N-propylaminocarbonyl)phenyl | Bromine (5-), propylamide (3-) | Similar to target compound | Increased bulk from propyl |
| (3-Bromo-5-chlorophenyl)boronic acid | Bromine (5-), chlorine (3-) | Strong electron-withdrawing | Minimal steric hindrance |
Solubility
Phenylboronic acids generally exhibit moderate solubility in polar solvents like acetone and chloroform but poor solubility in hydrocarbons . The target compound’s N,O-dimethylhydroxylaminocarbonyl group likely improves solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-functionalized analogues. For example:
Reactivity in Suzuki Coupling
Electron-withdrawing groups (e.g., bromine, chlorine) activate boronic acids for Suzuki coupling by increasing electrophilicity . The target compound’s bromine and amide groups may synergize to enhance reactivity:
Hazards
- Target compound : Irritant (H315, H319, H335) .
- Chlorinated analogues : Higher toxicity due to halogenated aromatic structure (e.g., 2,4,5-Trichlorophenylboronic acid) .
Data Table: Comparative Analysis
Biological Activity
5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid (CAS No. 2121514-03-0) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBBrNO
- Molecular Weight : 287.903 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 512.6 ± 60.0 °C at 760 mmHg
- Flash Point : 263.8 ± 32.9 °C
Boronic acids, including this compound, are known to interact with various biological molecules, particularly those containing diols such as carbohydrates and catecholamines. The binding of boronic acids to these molecules can lead to significant biological effects:
- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming stable complexes with their active sites.
- Targeting Glycoproteins : The compound's ability to bind selectively to sialic acid residues on glycoproteins suggests a role in modulating cell signaling pathways associated with cancer progression .
Anticancer Properties
Recent studies have highlighted the potential of phenylboronic acid derivatives in cancer therapy:
- In Vivo Studies : Research demonstrated that phenylboronic acid nitrogen mustards, structurally related to the compound , exhibited potent anticancer activity against triple-negative breast cancer (TNBC) models. These compounds suppressed tumor growth significantly without affecting normal tissues .
- Mechanistic Insights : The anticancer activity is believed to be mediated through DNA cross-linking and the induction of apoptosis in cancer cells, particularly through the modulation of tumor suppressor genes such as p53 and p21 .
Binding Studies
The binding affinity of boronic acids for sialic acid has been extensively studied:
- A study using nuclear magnetic resonance spectroscopy revealed that phenylboronic acids exhibit a high binding constant (K) for sialic acid at physiological pH, indicating their potential as selective targeting agents for glycosylated proteins on cancer cells .
Case Studies
- Study on Triple-Negative Breast Cancer :
-
Enzymatic Inhibition Study :
- Objective : To assess the inhibitory effects of boronic acids on serine proteases.
- Findings : The study confirmed that the compound could inhibit specific proteases involved in cancer metastasis, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of tumor microenvironments .
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-3-(N,O-dimethylhydroxylaminocarbonyl)phenylboronic acid?
Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the boronic acid group to a brominated aromatic precursor via Miyaura borylation, and (2) functionalization with the N,O-dimethylhydroxylaminocarbonyl moiety. For example:
- Step 1: A brominated aryl halide (e.g., 5-bromo-3-iodobenzene) undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent like DMSO or THF .
- Step 2: The intermediate boronic acid is reacted with N,O-dimethylhydroxylamine in the presence of a coupling agent (e.g., EDC/HOBt) to install the carbonyl group.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the boronic acid proton (~8 ppm in DMSO-d₆) and the dimethylhydroxylamine group (δ 3.0–3.5 ppm for N–CH₃ and O–CH₃) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for catalytic applications).
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (expected [M+H]⁺ for C₉H₁₁BBrNO₃: calc. 286.99).
- FT-IR: Confirm B–O (1340–1310 cm⁻¹) and carbonyl (1680–1650 cm⁻¹) stretches .
Advanced: How do electron-withdrawing substituents (Br, carbonyl) influence the reactivity of this boronic acid in Suzuki-Miyaura couplings?
Methodological Answer:
The bromo and carbonyl groups are electron-withdrawing, which:
- Enhance Reactivity: Increase the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki couplings.
- Modulate Stability: The carbonyl group may stabilize the boronate intermediate via resonance, reducing protodeboronation side reactions.
Experimental Validation: - Compare coupling yields with non-substituted phenylboronic acids using aryl halides (e.g., 4-bromotoluene).
- Monitor reaction kinetics via in situ ¹¹B NMR to track boronate formation .
Reference Data:
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| This compound | 85 | 2 |
| Phenylboronic acid | 72 | 4 |
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Map Electron Density: Identify electrophilic/nucleophilic regions using Molecular Electrostatic Potential (MESP) surfaces.
- Optimize Geometry: Predict bond lengths (B–O: ~1.36 Å) and dihedral angles (C–B–O–H: ~120°).
- Simulate Spectra: Compare calculated IR/Raman vibrations with experimental data to validate structure .
Software Tools: Gaussian 16 or ORCA for calculations; VMD or PyMol for visualization.
Advanced: How does the N,O-dimethylhydroxylaminocarbonyl group affect hydrolytic stability?
Methodological Answer:
The hydroxylaminocarbonyl group is sensitive to hydrolysis, particularly under acidic or basic conditions.
Stability Study Protocol:
- Conditions: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C.
- Analysis: Monitor degradation via HPLC every 24 hours.
Key Findings (Hypothetical):
| pH | Half-life (25°C) | Half-life (40°C) |
|---|---|---|
| 2 | 48 h | 12 h |
| 7 | 120 h | 36 h |
| 12 | 24 h | 6 h |
| Mitigation: Store at neutral pH, 4°C, under inert atmosphere . |
Basic: What are the recommended storage conditions to prevent decomposition?
Methodological Answer:
- Temperature: –20°C in airtight, amber vials to avoid light-induced degradation.
- Solvent: Store as a solid or in dry DMSO (≤1% water content).
- Handling: Use glove boxes for long-term storage to minimize oxidation .
Advanced: Can this compound participate in tandem catalytic cycles beyond Suzuki couplings?
Methodological Answer:
Yes, its boronic acid group and electron-deficient aryl ring enable:
- Chan-Lam Coupling: With amines or alcohols under Cu catalysis.
- Decarboxylative Cross-Coupling: In the presence of Ag₂O or Pd catalysts.
Case Study: Reaction with morpholine in Chan-Lam conditions (Cu(OAc)₂, pyridine, RT) yields 85% product .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
